Methyl 2-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . These reactions lead to the formation of pyrimidoindole derivatives through various intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Methyl 2-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylates: These compounds share a similar indole core and are used in the synthesis of pyrimidoindole derivatives.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have similar structural features and biological activities.
Uniqueness
Methyl 2-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O3S/c1-12-7-8-16-14(9-12)18-19(25-16)20(23-11-22-18)29-10-17(26)24-15-6-4-3-5-13(15)21(27)28-2/h3-9,11,25H,10H2,1-2H3,(H,24,26) |
InChI Key |
QATNWJHGJCRFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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